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Cat. No.: B189624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a versatile

building block in organic synthesis. Its unique substitution pattern, with bromine atoms at the 2

and 4 positions of the pyridine ring, allows for regioselective functionalization through various

cross-coupling reactions. This property makes it a valuable intermediate in the synthesis of

complex molecules, particularly in the fields of pharmaceutical and agricultural chemistry. This

guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and

applications of 2,4-Dibromopyridine, with a focus on its utility in drug discovery and

development.

Chemical and Physical Properties
2,4-Dibromopyridine is a solid at room temperature with a characteristic odor.[1] A summary

of its key physical and chemical properties is presented in the table below.
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Property Value Reference(s)

CAS Number 58530-53-3

Molecular Formula C₅H₃Br₂N

Molecular Weight 236.89 g/mol

Appearance
White to pale yellow or brown

solid/powder
[1]

Melting Point 35-40 °C

Boiling Point 238 °C

SMILES Brc1ccnc(Br)c1

InChI
1S/C5H3Br2N/c6-4-1-2-8-

5(7)3-4/h1-3H

InChIKey
PCMMSLVJMKQWMQ-

UHFFFAOYSA-N

Spectral Data
The structural characterization of 2,4-Dibromopyridine is supported by various spectroscopic

techniques.
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Spectroscopy Data Reference(s)

¹H NMR (CDCl₃, 400 MHz)

δ 8.21 (d, J = 5.3 Hz, 1H), 7.71

(d, J = 1.4 Hz, 1H), 7.43 (dd, J

= 5.3, 1.4 Hz, 1H)

[2]

¹³C NMR (CDCl₃, 100.63 MHz)

δ 150.5 (C6), 142.5 (C2),

133.9 (C4), 130.9 (C3), 126.2

(C5)

[2]

Mass Spectrum (EI)
m/z (%): 237 ([M+], 75), 158

(97), 156 (100)
[2]

Infrared (IR)
Key absorptions characteristic

of substituted pyridines.

Note: Specific IR data was not available in the search results. The table indicates the expected

type of information.

Synthesis of 2,4-Dibromopyridine
2,4-Dibromopyridine can be synthesized through several methods. Two common laboratory-

scale protocols are detailed below.

From 2,4-Dihydroxypyridine
This method involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide.

Experimental Protocol:

In a Schlenk flask, combine 2,4-dihydroxypyridine (2.7 g, 24.3 mmol) and phosphorus

oxybromide (POBr₃, 23 g, 80.22 mmol).[2]

Heat the reaction mixture to 125 °C for 4.5 hours.[2]

After cooling to room temperature, carefully pour the reaction mixture into water.[2]

Neutralize the aqueous solution with sodium carbonate (Na₂CO₃).[2]
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Extract the product with dichloromethane (CH₂Cl₂).[2]

Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and remove

the solvent in vacuo.[2]

The crude product can be purified by flash chromatography.

2,4-Dihydroxypyridine Reaction_Mixture

+ POBr₃
125 °C, 4.5 h

Workup

1. H₂O
2. Na₂CO₃

3. CH₂Cl₂ extraction
2,4-Dibromopyridine

Click to download full resolution via product page

Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine.

From 2-Bromo-4-nitropyridine N-Oxide
This alternative synthesis route involves the treatment of a nitroazine N-oxide with acetyl

bromide.

Experimental Protocol:

In a suitable reaction vessel, dissolve 2-bromo-4-nitropyridine N-oxide (0.5 g, 2.3 mmol) in

glacial acetic acid (4 mL).[2]

Add acetyl bromide (2.4 mL, 31.96 mmol) to the solution.[2]

Heat the reaction mixture to 130 °C for 16 hours.[2]

After cooling, carefully pour the mixture into ice and basify with sodium carbonate (Na₂CO₃)

to a pH of 9.[2]

Extract the product with dichloromethane (CH₂Cl₂).[2]

Combine the organic phases, dry, and remove the solvent under reduced pressure to yield

the crude product.[2]

Purify the residue to obtain 2,4-dibromopyridine.[2]
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2-Bromo-4-nitropyridine N-Oxide Reaction_Mixture

+ Acetyl Bromide
AcOH, 130 °C, 16 h

Workup

1. Ice
2. Na₂CO₃ (pH 9)

3. CH₂Cl₂ extraction
2,4-Dibromopyridine

Click to download full resolution via product page

Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide.

Reactivity and Applications in Drug Development
The differential reactivity of the bromine atoms at the C2 and C4 positions of 2,4-
dibromopyridine makes it a highly valuable synthon for the creation of 2,4-disubstituted

pyridines. This is particularly relevant in medicinal chemistry, where the pyridine scaffold is a

common feature in many bioactive molecules.

Regioselective Cross-Coupling Reactions
The C2-Br bond is generally more reactive towards palladium-catalyzed cross-coupling

reactions than the C4-Br bond. This regioselectivity allows for the sequential introduction of

different substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the

case of 2,4-dibromopyridine, the reaction can be controlled to achieve monosubstitution,

primarily at the C2 position.

General Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:

In a reaction vessel under an inert atmosphere, combine 2,4-dibromopyridine (1

equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄

or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).[3]

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[3]

Heat the reaction mixture (typically between 80-110 °C) and monitor the progress by TLC or

LC-MS.[3]
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Upon completion, cool the reaction to room temperature, dilute with water, and extract the

product with an organic solvent (e.g., ethyl acetate).[3]

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and

concentrate under reduced pressure.

Purify the crude product by column chromatography to isolate the 2-aryl-4-bromopyridine.
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General workflow for the Suzuki-Miyaura coupling of 2,4-Dibromopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-

nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed regioselectively

on 2,4-dibromopyridine to introduce an amino group at the C2 position.

General Experimental Protocol for Regioselective Buchwald-Hartwig Amination:

In a Schlenk tube under an inert atmosphere, add 2,4-dibromopyridine (1 equivalent), a

palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a

strong, non-nucleophilic base (e.g., NaOtBu).[4]

Add the amine (1.1-1.5 equivalents) and an anhydrous, degassed solvent (e.g., toluene or

dioxane).[4]

Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor its

progress.

After completion, cool the reaction, quench with water, and extract with an organic solvent.

Dry the combined organic layers and concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the 2-amino-4-bromopyridine

derivative.
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General workflow for the Buchwald-Hartwig amination of 2,4-Dibromopyridine.

Application in Kinase Inhibitor Synthesis
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The pyridine core is a privileged scaffold in the design of kinase inhibitors due to its ability to

form key hydrogen bond interactions within the ATP-binding site of kinases. While specific

examples of p38 MAPK inhibitors synthesized directly from 2,4-dibromopyridine were not

found in the literature search, this starting material is a key precursor for 2,4-disubstituted

pyridines, a class of compounds known to exhibit kinase inhibitory activity. The p38 MAPK

signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a

therapeutic strategy for various inflammatory diseases.

The general p38 MAPK signaling cascade is initiated by cellular stresses and inflammatory

cytokines, leading to the activation of a kinase cascade that ultimately activates p38 MAPK.

Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins,

resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
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The p38 MAPK signaling pathway and potential inhibition by 2,4-disubstituted pyridines.

Applications in Agricultural Chemistry
In addition to its role in pharmaceuticals, 2,4-dibromopyridine is also utilized as an

intermediate in the synthesis of agrochemicals, including fungicides and herbicides. The
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pyridine moiety is present in a number of commercially successful agricultural products. The

ability to introduce diverse functional groups onto the 2,4-dibromopyridine scaffold allows for

the generation of novel compounds with potential pesticidal activity.

Safety and Handling
2,4-Dibromopyridine is a hazardous chemical and should be handled with appropriate safety

precautions.

Hazard Description Reference(s)

Acute Toxicity
Toxic if swallowed, in contact

with skin, or if inhaled.
[5]

Skin Corrosion/Irritation Causes skin irritation. [5]

Eye Damage/Irritation Causes serious eye irritation. [5]

Specific Target Organ Toxicity
May cause respiratory

irritation.
[5]

Handling Recommendations:

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.[5]

Avoid breathing dust, vapor, mist, or gas.[5]

Do not get in eyes, on skin, or on clothing.[5]

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark.
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2,4-Dibromopyridine is a key synthetic intermediate with significant applications in the

development of pharmaceuticals and agrochemicals. Its value lies in the differential reactivity of

its two bromine substituents, which enables regioselective functionalization through modern

cross-coupling methodologies. This guide has provided an in-depth overview of its properties,

synthesis, reactivity, and handling, highlighting its importance for researchers and scientists in

the field of organic synthesis and drug discovery. The continued exploration of the reactivity of

2,4-dibromopyridine is expected to lead to the discovery of novel and potent bioactive

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b189624?utm_src=pdf-body
https://www.benchchem.com/product/b189624?utm_src=pdf-body
https://www.benchchem.com/product/b189624?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/P38_mitogen-activated_protein_kinases
https://pdfs.semanticscholar.org/5783/b95c460d7f14b3b836e95c3159c0a1528461.pdf?skipShowableCheck=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_using_3_Bromopyridine_D4.pdf
https://www.researchgate.net/figure/The-p38-MAPK-pathway-overview_fig1_373891544
https://www.benchchem.com/product/b189624#2-4-dibromopyridine-cas-number-58530-53-3-information
https://www.benchchem.com/product/b189624#2-4-dibromopyridine-cas-number-58530-53-3-information
https://www.benchchem.com/product/b189624#2-4-dibromopyridine-cas-number-58530-53-3-information
https://www.benchchem.com/product/b189624#2-4-dibromopyridine-cas-number-58530-53-3-information
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b189624?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

